Cas no 1396676-66-6 (N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide)

N-(3-シクロプロピル-3-ヒドロキシプロピル)-1-フェニルメタンスルホンアミドは、特異な分子構造を持つ有機化合物です。シクロプロピル基とヒドロキシル基を有するプロピル鎖が特徴的で、これにより高い立体選択性と反応性が期待されます。フェニルメタンスルホンアミド部分は優れた安定性を提供し、医薬品中間体や機能性材料としての応用が可能です。特に、分子内の極性官能基が多様な分子修飾を可能にし、生物学的活性化合物の合成において有用な骨格となります。この化合物の合成経路は比較的簡便であり、高い収率で得られる点も利点です。

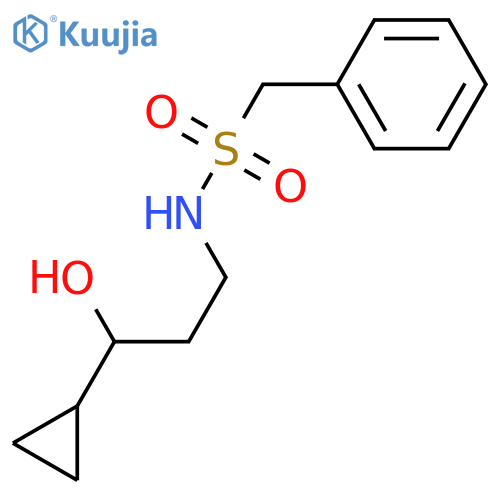

1396676-66-6 structure

商品名:N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

CAS番号:1396676-66-6

MF:C13H19NO3S

メガワット:269.359862565994

CID:6569933

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

-

- インチ: 1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2

- InChIKey: WXCYUWMJJPMUBJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1)S(NCCC(C1CC1)O)(=O)=O

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6190-0238-10μmol |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-4mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-5mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-1mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-5μmol |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-10mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-2μmol |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-3mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6190-0238-2mg |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

1396676-66-6 | 2mg |

$88.5 | 2023-09-09 |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1396676-66-6 (N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量